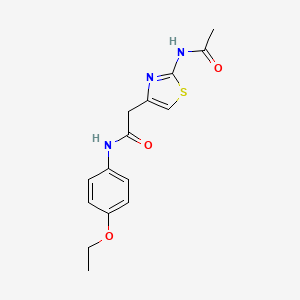
2-(2-acetamidothiazol-4-yl)-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-acetamidothiazol-4-yl)-N-(4-ethoxyphenyl)acetamide, also known as AET, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in various experimental settings.
Aplicaciones Científicas De Investigación
Radiosynthesis Applications
One study describes the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, highlighting techniques for studying their metabolism and mode of action through high specific activity isotopes (Latli & Casida, 1995).
Antimicrobial Research
Another research area involves the synthesis, characterization, and antimicrobial evaluation of novel imines and thiazolidinones, indicating the potential of similar compounds in antimicrobial applications (Fuloria et al., 2009).
Enzyme Inhibitory Studies
Research on enzyme inhibitory activities of new 3,4,5-trisubstituted-1,2,4-triazole analogues demonstrates the potential of certain acetamide derivatives in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase, suggesting a route for therapeutic applications (Virk et al., 2018).
Chemical Synthesis for Antitumor Activity
Furthermore, the synthesis and evaluation of compounds for their potential antitumor activity, as demonstrated in studies of benzothiazole derivatives, offer insights into the chemical framework's applicability in cancer research (Yurttaş et al., 2015).
Antiparasitic Drugs Development
Lastly, research on antiparasitic drugs demonstrates the application of structural derivatives in combating parasitic infections, showcasing the versatility of compounds with similar backbones in drug development (Rogers et al., 1964).
Propiedades
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-3-21-13-6-4-11(5-7-13)17-14(20)8-12-9-22-15(18-12)16-10(2)19/h4-7,9H,3,8H2,1-2H3,(H,17,20)(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCRTKMUXIRTJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetamidothiazol-4-yl)-N-(4-ethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2373339.png)


![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2373342.png)
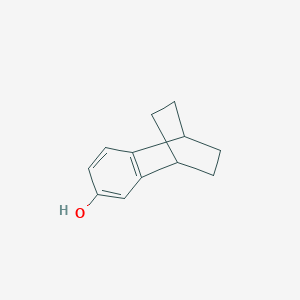
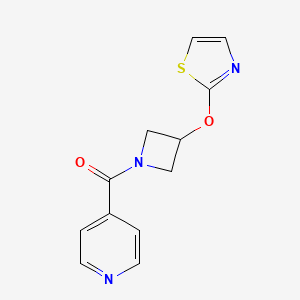
![(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B2373348.png)
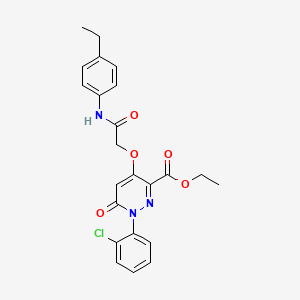


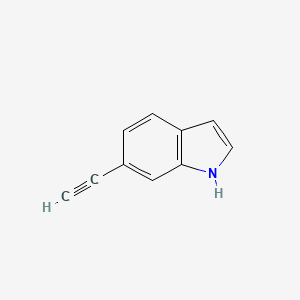

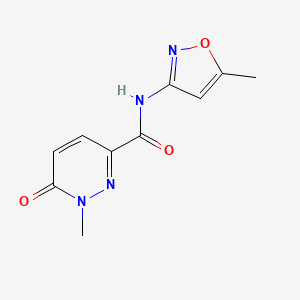
![N-benzyl-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2373361.png)